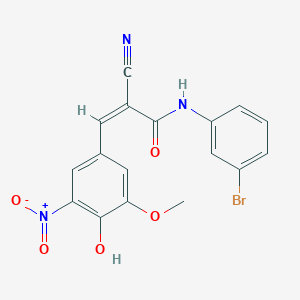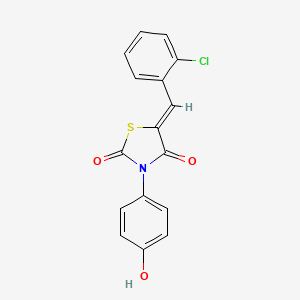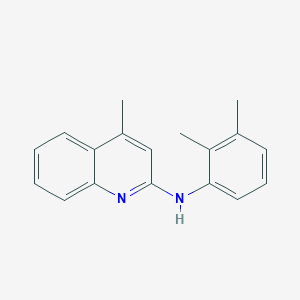
N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPN and is synthesized through a complex process that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of BPN is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPN has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has been found to have a high affinity for certain proteins, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BPN has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer activity. BPN has also been found to induce apoptosis in cancer cells, which may lead to the death of cancer cells. Moreover, BPN has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
BPN has several advantages for lab experiments. The compound is highly potent and exhibits a high affinity for certain proteins, making it a valuable tool for the study of protein-ligand interactions. Moreover, BPN has been found to have potent anticancer activity, making it a potential candidate for the development of new cancer treatments. However, the synthesis of BPN is a time-consuming and complex process, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the study of BPN. One potential direction is the development of new cancer treatments based on the compound's potent anticancer activity. Moreover, the compound's antimicrobial properties make it a potential candidate for the development of new antibiotics. Additionally, the study of BPN's mechanism of action may lead to the discovery of new targets for cancer therapy. Further research is needed to fully understand the potential applications of BPN in various scientific research fields.
Conclusion:
In conclusion, N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylamide is a chemical compound that has shown potential applications in various scientific research fields. The compound's potent anticancer activity, antimicrobial properties, and ability to bind to specific proteins make it a valuable tool for the study of protein-ligand interactions and the development of new cancer treatments and antibiotics. Further research is needed to fully understand the potential applications of BPN in various scientific research fields.
Applications De Recherche Scientifique
BPN has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. BPN has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Moreover, BPN has been used as a tool for the study of protein-ligand interactions due to its ability to bind to specific proteins.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-26-15-7-10(6-14(16(15)22)21(24)25)5-11(9-19)17(23)20-13-4-2-3-12(18)8-13/h2-8,22H,1H3,(H,20,23)/b11-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVYHZBHWFAFFC-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3739290.png)
![3,4-dichloro-N-(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3739297.png)
![2-{2-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739303.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3739304.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol](/img/structure/B3739309.png)
![4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B3739329.png)
![N'-[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3739330.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3739344.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3739345.png)


![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)